

A Comprehensive Technical Guide to the Thermodynamic Data of Sodium Chloride Dissolution

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Compound of Interest

Compound Name: Disodium dichloride

Cat. No.: B8308493

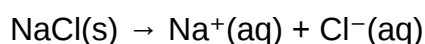
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermodynamic principles governing the dissolution of sodium chloride (NaCl) in water. The dissolution of an ionic compound like NaCl is a fundamental process in chemistry with wide-ranging applications in fields such as pharmaceutical sciences, geochemistry, and industrial chemistry. Understanding the thermodynamic parameters of this process—enthalpy, entropy, and Gibbs free energy—is crucial for predicting solubility, controlling crystallization, and designing formulations.

Core Thermodynamic Concepts

The dissolution of sodium chloride in water can be represented by the following equation:



The spontaneity and energetics of this process are governed by three key thermodynamic quantities:

- **Enthalpy of Solution ($\Delta H^{\circ}\text{soln}$):** This represents the heat absorbed or released when one mole of a substance dissolves in a solvent at constant pressure to form an infinitely dilute solution. A positive $\Delta H^{\circ}\text{soln}$ indicates an endothermic process (heat is absorbed), while a negative value signifies an exothermic process (heat is released). For NaCl, the dissolution is a slightly endothermic process.[\[1\]](#)[\[2\]](#)[\[3\]](#)

- **Entropy of Solution ($\Delta S^\circ_{\text{soln}}$):** This is the change in disorder or randomness of the system upon dissolution. The dissolution of a crystalline solid into ions in a solution generally leads to an increase in entropy ($\Delta S^\circ_{\text{soln}} > 0$) because the ions and solvent molecules become more disordered.[\[2\]](#)[\[4\]](#)
- **Gibbs Free Energy of Dissolution ($\Delta G^\circ_{\text{diss}}$):** This is the ultimate determinant of the spontaneity of the dissolution process at constant temperature and pressure. It combines the effects of enthalpy and entropy. A negative $\Delta G^\circ_{\text{diss}}$ indicates a spontaneous process, a positive value indicates a non-spontaneous process, and zero indicates the system is at equilibrium.[\[2\]](#)[\[5\]](#)[\[6\]](#)

The relationship between these parameters is described by the Gibbs free energy equation:

$$\Delta G^\circ_{\text{diss}} = \Delta H^\circ_{\text{soln}} - T\Delta S^\circ_{\text{soln}}$$

where T is the absolute temperature in Kelvin.

Quantitative Thermodynamic Data

The following tables summarize the standard thermodynamic data for the dissolution of sodium chloride in water at 298.15 K (25 °C) and 1 bar.

Table 1: Standard Enthalpy, Entropy, and Gibbs Free Energy of NaCl Dissolution

Thermodynamic Parameter	Symbol	Value	Units
Standard Enthalpy of Solution	$\Delta H^\circ_{\text{soln}}$	+3.88	kJ/mol [7] [8]
Standard Entropy of Solution	$\Delta S^\circ_{\text{soln}}$	+43.4	J/(mol·K) [9]
Standard Gibbs Free Energy of Dissolution	$\Delta G^\circ_{\text{diss}}$	-9.0	kJ/mol

Note: The Gibbs free energy of dissolution is calculated using the values for enthalpy and entropy ($\Delta G^\circ = 3.88 \text{ kJ/mol} - 298.15 \text{ K} * 0.0434 \text{ kJ/(mol·K)}$). A calculated value of

approximately -9 kJ/mol indicates a spontaneous process.[10]

Table 2: Standard Molar Entropies of Species Involved in Dissolution

Species	State	Standard Molar Entropy (S°)	Units
NaCl	solid	72.13	J/(mol·K)[11][12]
NaCl	aqueous	115.5	J/(mol·K)[9]

The Dissolution Process: An Interplay of Enthalpy and Entropy

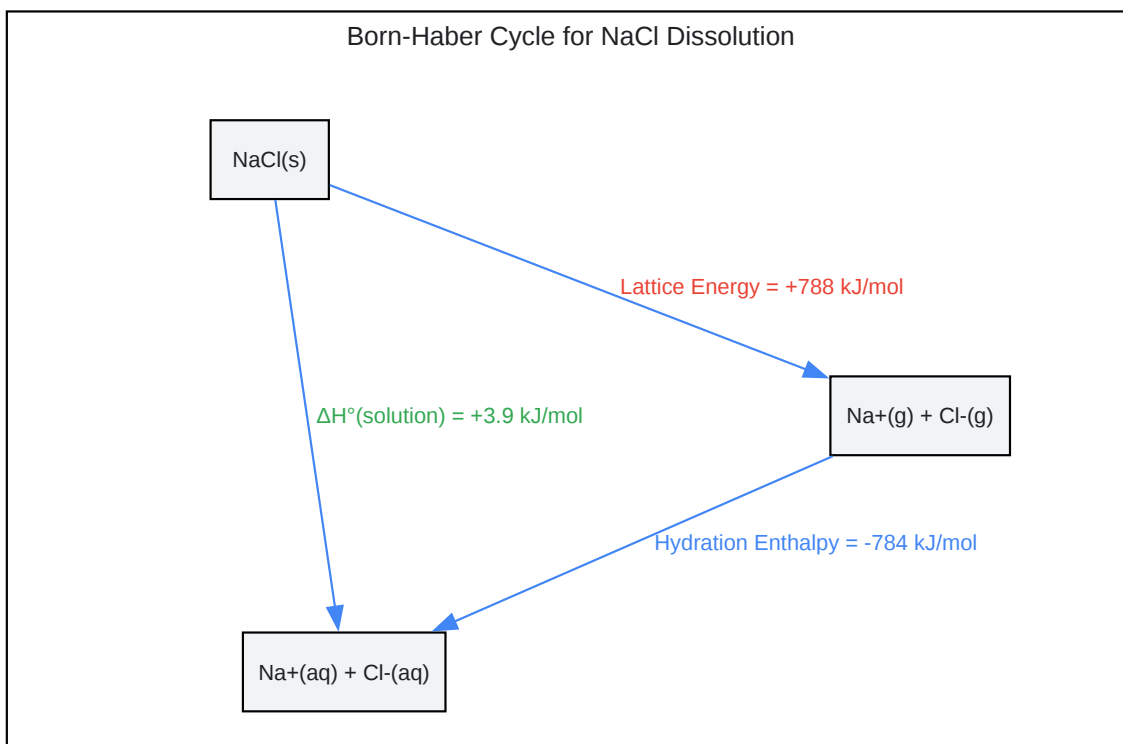
The dissolution of NaCl is an entropy-driven process.[5] Although the process is slightly endothermic ($\Delta H^\circ_{\text{soln}}$ is positive), meaning energy is required to break the strong ionic bonds in the crystal lattice, the significant increase in entropy upon dissolution makes the overall Gibbs free energy negative, thus favoring the spontaneous dissolution of the salt.[2][13]

The overall enthalpy of solution can be understood by considering two main steps:

- **Lattice Energy:** The energy required to break apart the ionic lattice of solid NaCl into gaseous ions ($\text{Na}^+(\text{g})$ and $\text{Cl}^-(\text{g})$). This is a highly endothermic process.
- **Hydration Enthalpy:** The energy released when these gaseous ions are hydrated by water molecules. This is a highly exothermic process.

The enthalpy of solution is the net result of these two large energy changes.

The diagram below illustrates the energetic relationships in the dissolution of sodium chloride.



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Caption: Born-Haber cycle for NaCl dissolution.

Experimental Protocols

4.1. Determination of the Enthalpy of Solution by Calorimetry

The enthalpy of solution is experimentally determined using a calorimeter. A common and simple method for educational purposes is constant-pressure calorimetry, often using a "coffee-cup" calorimeter.

Objective: To measure the heat change (q) when a known mass of NaCl dissolves in a known volume of water and to calculate the molar enthalpy of solution ($\Delta H^\circ_{\text{soln}}$).

Materials:

- Coffee-cup calorimeter (two nested Styrofoam cups with a lid)
- Thermometer (accurate to ± 0.1 °C)
- Magnetic stirrer and stir bar (or manual stirrer)
- Balance (accurate to ± 0.01 g)
- Graduated cylinder
- Sodium chloride (analytical grade)
- Distilled water

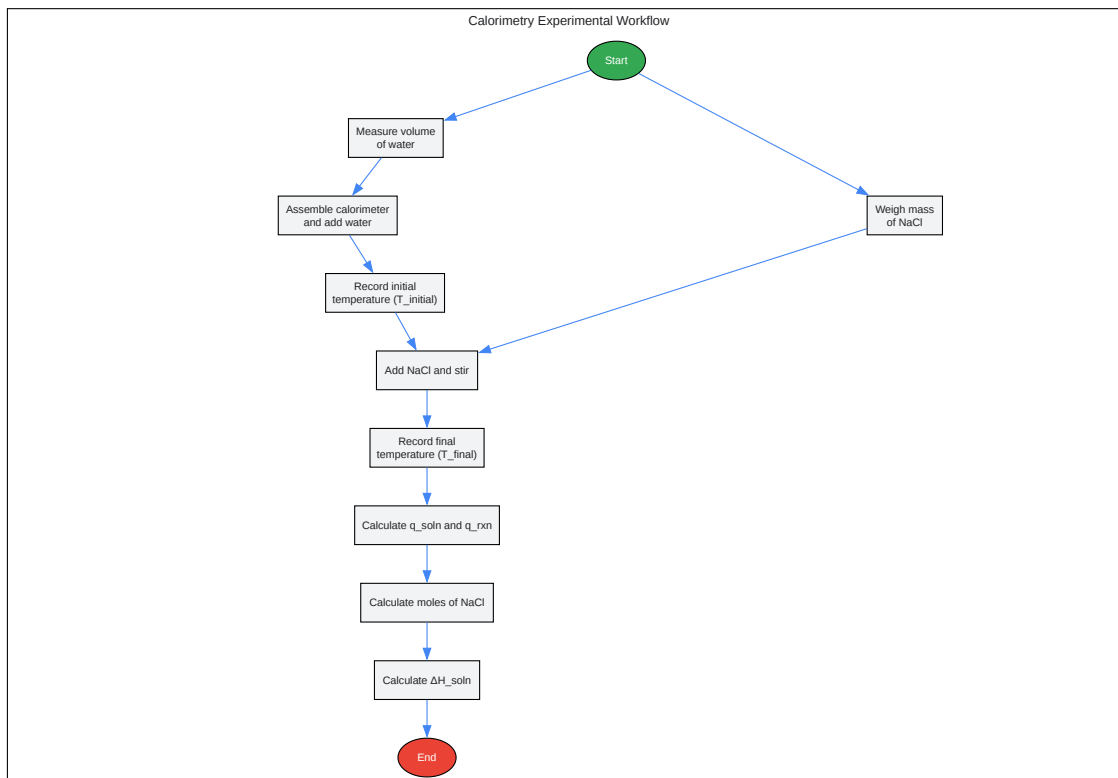
Procedure:

- Assemble the coffee-cup calorimeter.
- Measure a known volume of distilled water (e.g., 100.0 mL) using a graduated cylinder and pour it into the calorimeter.
- Accurately weigh a specific amount of dry NaCl (e.g., 5.00 g).[\[14\]](#)
- Place the lid on the calorimeter, insert the thermometer and stirrer, and begin stirring the water.
- Record the initial temperature of the water (T_{initial}) every 30 seconds for a few minutes to establish a stable baseline.
- Quickly add the weighed NaCl to the water, replace the lid, and continue stirring to ensure rapid dissolution.[\[15\]](#)[\[16\]](#)
- Record the temperature at regular intervals (e.g., every 30 seconds) as the salt dissolves until a minimum temperature is reached and the temperature starts to rise back towards room temperature.
- The lowest temperature recorded is the final temperature (T_{final}).

Calculations:

- Calculate the heat absorbed by the solution (q_{soln}): $q_{\text{soln}} = m_{\text{soln}} \times c_{\text{soln}} \times \Delta T$ where:
 - m_{soln} is the total mass of the solution (mass of water + mass of NaCl).
 - c_{soln} is the specific heat capacity of the solution (assume it's the same as pure water, 4.184 J/g°C, for dilute solutions).[\[17\]](#)
 - $\Delta T = T_{\text{final}} - T_{\text{initial}}$
- Calculate the heat of the reaction (q_{rxn}): The heat absorbed by the solution is equal in magnitude but opposite in sign to the heat change of the dissolution process. $q_{\text{rxn}} = -q_{\text{soln}}$
- Calculate the moles of NaCl dissolved: $\text{moles of NaCl} = \text{mass of NaCl} / \text{molar mass of NaCl}$ (58.44 g/mol)
- Calculate the molar enthalpy of solution (ΔH_{soln}): $\Delta H_{\text{soln}} = q_{\text{rxn}} / \text{moles of NaCl}$

The following diagram outlines the experimental workflow.

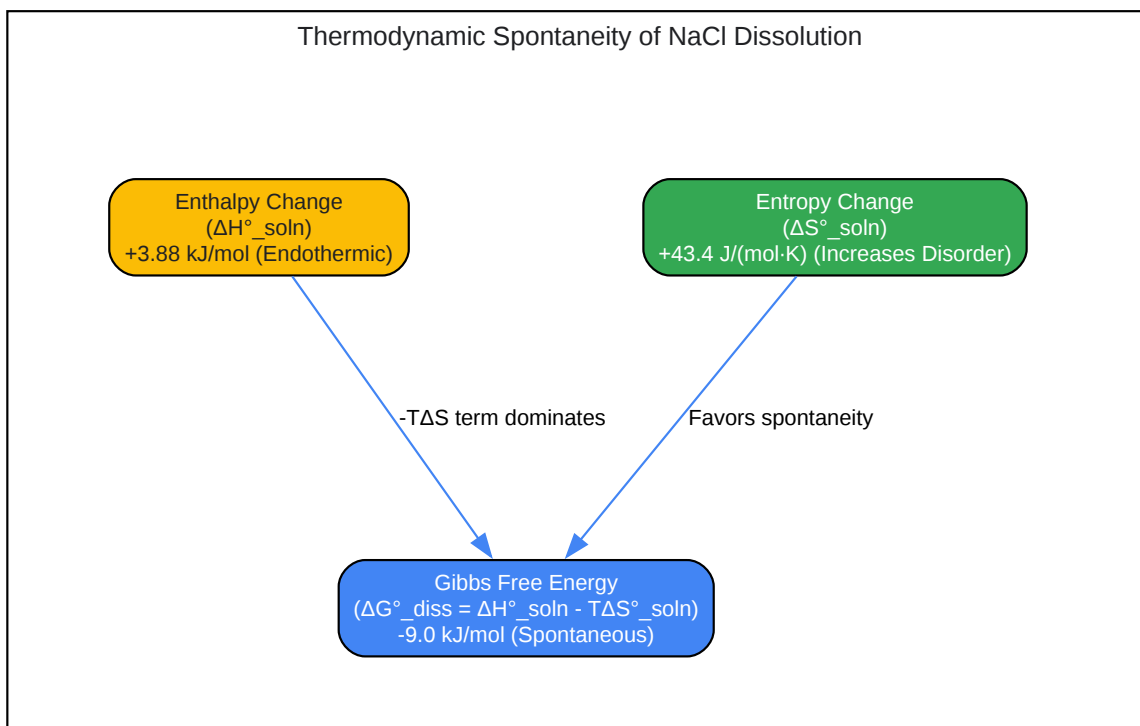


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Caption: Workflow for determining the enthalpy of dissolution.

The Driving Force of Dissolution

The spontaneity of a process is determined by the change in Gibbs free energy (ΔG). The diagram below illustrates the relationship between ΔG , ΔH , and ΔS and how they determine the spontaneity of the dissolution of NaCl.



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Caption: Relationship between ΔG , ΔH , and ΔS for NaCl dissolution.

For the dissolution of NaCl, the process is endothermic (unfavorable enthalpy change). However, the large positive entropy change, multiplied by the temperature, outweighs the positive enthalpy change, resulting in a negative Gibbs free energy and a spontaneous process under standard conditions.[2][5]

Conclusion

The dissolution of sodium chloride in water is a classic example of an entropy-driven process. While it is slightly endothermic, the significant increase in disorder as the crystal lattice breaks down and the ions become hydrated leads to a spontaneous reaction. The thermodynamic data presented in this guide, along with the experimental protocols, provide a solid foundation for researchers and professionals working with saline solutions. A thorough understanding of these

principles is essential for a wide range of scientific and industrial applications, from drug formulation to geochemical modeling.

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